![molecular formula C10H13NO4S B3059397 Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- CAS No. 99642-25-8](/img/structure/B3059397.png)
Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-
Overview
Description
“Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-” is a chemical compound that contains a total of 29 bonds: 16 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfonamide .
Molecular Structure Analysis
The molecular structure of “Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-” includes a six-membered aromatic ring, a carboxylic acid group, a hydroxyl group, and a sulfonamide group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis
While specific chemical reactions involving “Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-” are not detailed in the search results, benzylic compounds are known to undergo various reactions. These include free radical reactions and nucleophilic substitutions .Scientific Research Applications
Antimicrobial Activity
3-(1-methylethylsulfonamido)benzoic acid: derivatives have been investigated for their antimicrobial potential. These compounds exhibit activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. Notably, compounds (10), (16), (25), and (30) demonstrate antimicrobial effects comparable to that of ampicillin against S. aureus, while compounds (13) and (14) exhibit similar activity against E. coli. Additionally, minimum inhibitory concentrations for clinical isolates of these compounds have been measured .
PPARγ Agonist Activity
The compound’s structure resembles benzoic acid, which has been associated with PPARγ agonistic activity. Peroxisome proliferator-activated receptor gamma (PPARγ) plays a crucial role in glucose and lipid homeostasis. Novel benzoic acid derivatives, including our compound of interest, have been explored as potential PPARγ agonists. These compounds may offer therapeutic benefits in managing hyperglycemia and hyperlipidemia .
Hydrodeoxygenation (HDO) Catalyst
In the context of bio-oil conversion, benzoic acid serves as a model compound. Researchers have studied its catalytic hydrodeoxygenation (HDO) behavior. Understanding the kinetics and mechanisms of benzoic acid HDO is essential for developing efficient biofuel production processes .
Anti-Diabetic Activity
Compound 3k and 3m derived from 3-(1-methylethylsulfonamido)benzoic acid exhibit potent anti-diabetic activity without ulcerogenic toxicity. These compounds have minimal side effects, making them promising candidates for novel antidiabetic agents .
Pharmaceutical Testing Reference Standard
3-(1-methylethylsulfonamido)benzoic acid is used as a reference standard in pharmaceutical testing. Its high quality ensures accurate results in various analytical procedures .
Safety and Hazards
Mechanism of Action
Mode of Action
As a sulfonamide, it may inhibit certain enzymes, preventing the synthesis of essential compounds in certain organisms or cells .
Biochemical Pathways
Given its potential enzyme inhibitory activity, it could affect various metabolic pathways depending on its specific targets .
Pharmacokinetics
Like other sulfonamides, it is likely to be well-absorbed and widely distributed in the body . Its metabolism and excretion patterns are currently unknown .
Result of Action
Depending on its specific targets and mode of action, it could have a range of effects, from inhibiting the growth of certain cells or organisms to modulating cellular processes .
properties
IUPAC Name |
3-(propan-2-ylsulfonylamino)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-7(2)16(14,15)11-9-5-3-4-8(6-9)10(12)13/h3-7,11H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNPMQYZTCVRSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544936 | |
Record name | 3-[(Propane-2-sulfonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- | |
CAS RN |
99642-25-8 | |
Record name | 3-[(Propane-2-sulfonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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